(5Z)-2-amino-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-methylimidazol-4-one
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Overview
Description
(5Z)-2-amino-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-methylimidazol-4-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with a chlorine atom and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-amino-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-methylimidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 2-amino-1-methylimidazole under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, can enhance yield and efficiency. Advanced techniques like catalytic oxidation in packed-bed reactors may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-amino-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-methylimidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(5Z)-2-amino-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-methylimidazol-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5Z)-2-amino-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-methylimidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(5Z)-2-amino-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-methylimidazol-4-one is unique due to its specific structural features, such as the combination of a benzodioxole ring and an imidazole ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(5Z)-2-amino-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-methylimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-16-8(11(17)15-12(16)14)2-6-3-9-10(4-7(6)13)19-5-18-9/h2-4H,5H2,1H3,(H2,14,15,17)/b8-2- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNXQJLGNZNVHF-WAPJZHGLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC3=C(C=C2Cl)OCO3)C(=O)N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC3=C(C=C2Cl)OCO3)/C(=O)N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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